N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Lipophilicity Drug-likeness Permeability

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034491-40-0) is a synthetic nicotinamide (pyridine-3-carboxamide) derivative distinguished by a 2-methoxybenzyl substituent on the amide nitrogen and an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) ether linkage at the pyridine 2-position. Computed physicochemical properties from PubChem (CID include a molecular weight of 328.4 g/mol, XLogP3-AA of 1.9, topological polar surface area (TPSA) of 69.7 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C18H20N2O4
Molecular Weight 328.368
CAS No. 2034491-40-0
Cat. No. B2382992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
CAS2034491-40-0
Molecular FormulaC18H20N2O4
Molecular Weight328.368
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCOC3
InChIInChI=1S/C18H20N2O4/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)24-14-8-10-23-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21)
InChIKeyJQQUXCYUZQPFJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034491-40-0): Core Identity, Physicochemical Profile, and Procurement Context


N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034491-40-0) is a synthetic nicotinamide (pyridine-3-carboxamide) derivative distinguished by a 2-methoxybenzyl substituent on the amide nitrogen and an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) ether linkage at the pyridine 2-position [1]. Computed physicochemical properties from PubChem (CID 92083361) include a molecular weight of 328.4 g/mol, XLogP3-AA of 1.9, topological polar surface area (TPSA) of 69.7 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. The compound is catalogued in multiple screening libraries and is available from commercial suppliers at purities typically ≥95% [1]. It belongs to a broader class of pyridyl carboxamides investigated for anti-proliferative applications, as evidenced by patent filings describing structurally related nicotinamide derivatives for cancer treatment [2].

Why N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide Cannot Be Casually Substituted by In-Class Nicotinamide Analogs


Nicotinamide derivatives with identical core scaffolds can exhibit markedly divergent biological and physicochemical behavior due to subtle variations in substituent identity, position, and stereochemistry. The target compound's specific combination of a 2-methoxybenzyl N-substituent and a 2-(oxolan-3-yloxy) O-substituent on the pyridine ring generates a unique pharmacophoric fingerprint that is not replicated by positional isomers (e.g., 6-oxy analogs) or analogs with alternative N-aryl/heteroaryl groups [1]. The ortho-methoxy group on the benzyl ring can engage in intramolecular hydrogen bonding and conformational restriction distinct from meta- or para-substituted variants, while the oxolan-3-yloxy ether contributes a specific balance of lipophilicity (XLogP3-AA = 1.9) and polarity (TPSA = 69.7 Ų) that positions the compound within favorable drug-like chemical space [1]. Even closely related compounds such as N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034443-56-4), which differs only in the methoxy position on the benzyl ring and the oxy-substitution position on the pyridine, are structurally distinct chemical entities with potentially divergent target engagement profiles . Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Differentiation: XLogP3-AA Comparison Against the 4-Chlorobenzyl Analog

The target compound exhibits a computed XLogP3-AA of 1.9, which places it in the optimal range for oral bioavailability according to Lipinski's Rule of Five guidelines [1]. In contrast, the closely related 4-chlorobenzyl analog N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034271-72-0) carries a chlorine atom that increases lipophilicity. For context, nicotinamide itself (the unsubstituted core) has an XLogP3 of approximately -0.4 [2]. The target compound's intermediate lipophilicity (1.9) strikes a balance between the high polarity of the unsubstituted core and the elevated logP expected for halogenated analogs, potentially offering more favorable solubility-permeability trade-offs.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: CNS Permeability Implications Versus the Oxan-4-ylmethyl Analog

The target compound has a computed TPSA of 69.7 Ų [1]. This value falls below the widely cited threshold of 90 Ų for favorable blood-brain barrier penetration and below 140 Ų for good oral absorption [2]. In comparison, the oxan-4-ylmethyl analog N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 2034359-68-5), which replaces the 2-methoxybenzyl group with an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group, is expected to have a comparable or slightly higher TPSA due to the additional ether oxygen in the tetrahydropyran ring. The target compound's TPSA of 69.7 Ų suggests potential CNS accessibility that may not be shared by analogs with additional polar heteroatoms.

Blood-Brain Barrier CNS Penetration TPSA

Hydrogen Bond Donor/Acceptor Profile: Solubility and Target Engagement Differentiation Versus the 5-Chloro Analog

The target compound possesses one hydrogen bond donor (the amide N-H) and five hydrogen bond acceptors (amide carbonyl, pyridine nitrogen, two oxolan ether oxygens, and methoxy oxygen) [1], yielding a total HBD+HBA count of 6. The 5-chloro analog, 5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide, retains an identical HBD/HBA count but introduces a chlorine atom at the pyridine 5-position, which may alter electronic distribution and halogen bonding potential without changing the formal hydrogen bonding capacity . The absence of halogen substituents in the target compound eliminates potential liabilities associated with chlorine, including CYP450-mediated oxidative dehalogenation and halogen-specific toxicity concerns, while maintaining the same hydrogen bonding framework.

Hydrogen Bonding Solubility Metabolic Stability

Rotatable Bond Count and Conformational Flexibility: Differentiation from the Positional Isomer N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

The target compound contains six rotatable bonds [1], conferring a moderate degree of conformational flexibility. Its positional isomer, N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034443-56-4), also has six rotatable bonds but differs in the attachment point of the oxolan-3-yloxy group (position 6 vs. position 2 on the pyridine ring) and the methoxy position on the benzyl group (meta vs. ortho) . The ortho-methoxy substitution in the target compound introduces the potential for intramolecular hydrogen bonding between the methoxy oxygen and the amide N-H, which can reduce the effective conformational freedom and pre-organize the molecule for target binding. This conformational restriction is absent in the meta-substituted isomer.

Conformational Flexibility Entropic Penalty Target Binding

Drug-Likeness and Rule-of-Five Compliance: Multicomponent Comparison Across the Analog Series

The target compound satisfies all four Lipinski Rule-of-Five criteria: MW 328.4 g/mol (<500), XLogP3-AA 1.9 (<5), HBD 1 (<5), and HBA 5 (<10) [1]. This clean drug-likeness profile distinguishes it from the 5-chloro analog (MW ~362.8, elevated lipophilicity) and the oxan-4-ylmethyl analog (increased HBA count from the additional tetrahydropyran oxygen) [2]. Furthermore, the compound's MW of 328.4 positions it in the lower half of typical drug-like chemical space (median MW of oral drugs ~350-400 g/mol), which is favorable for ligand efficiency metrics. No Rule-of-Five violations are computed, supporting its suitability as a lead-like scaffold for further optimization.

Drug-likeness Lead-likeness Rule of Five

Vendor Purity Benchmarking and Procurement Reproducibility Assessment

The target compound is commercially available from multiple suppliers with standard purity specifications of ≥95%, a threshold consistent with typical screening library quality requirements . This purity level enables direct use in biochemical and cell-based assays without additional purification. In comparison, more structurally complex analogs with additional substituents (e.g., the 5-chloro analog) may present greater synthetic challenges that can affect batch-to-batch purity consistency and cost. The target compound's relatively straightforward synthetic accessibility from commercially available building blocks—nicotinic acid derivatives, 3-hydroxytetrahydrofuran, and 2-methoxybenzylamine—supports reliable multi-gram procurement for extended SAR campaigns [1].

Purity Quality Control Reproducibility

N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide: Evidence-Supported Research and Procurement Application Scenarios


Lead-Like Scaffold for Kinase or NAD+-Dependent Enzyme Inhibitor Discovery Programs

The target compound's clean Rule-of-Five profile (MW 328.4, XLogP3-AA 1.9, TPSA 69.7 Ų, 0 RO5 violations) [1] makes it an attractive starting point for medicinal chemistry optimization targeting enzymes within the nicotinamide-binding pocket family, including NAMPT, NNMT, and sirtuins. Its nicotinamide core provides a privileged scaffold for engaging the nicotinamide-binding site of NAD+-dependent enzymes, while the 2-methoxybenzyl and oxolan-3-yloxy substituents offer vectors for potency and selectivity optimization. The compound's favorable lipophilicity and TPSA support both oral bioavailability potential and, where relevant, CNS penetration for neurological indications.

Chemical Probe for Intramolecular Hydrogen Bonding Studies in Ortho-Methoxybenzyl Amides

The ortho-methoxy substitution on the benzyl group creates a well-defined intramolecular N-H···O hydrogen bonding motif [1] that can serve as a model system for studying conformational pre-organization effects on target binding. The positional isomer with meta-methoxy substitution (CAS 2034443-56-4) provides a direct comparator where this intramolecular interaction is absent [2]. Side-by-side biophysical characterization (NMR, X-ray crystallography) of these two isomers can quantify the energetic contribution of intramolecular hydrogen bonding to binding affinity and conformational restriction, informing rational design of conformationally constrained analogs.

Comparator Compound for Halogen-Substituted Analog SAR Elucidation

The target compound shares an identical hydrogen bonding framework (HBD=1, HBA=5) with its 5-chloro analog [1] but lacks the chlorine substituent. This structural relationship enables clean SAR dissection: any differential activity observed between these two compounds in biochemical or cellular assays can be attributed specifically to the chlorine's steric, electronic, or halogen-bonding effects rather than confounding differences in polarity, solubility, or hydrogen bonding capacity. This pair is well-suited for establishing the role of halogen substitution in target engagement for nicotinamide-based inhibitor series.

Screening Library Inclusion for Phenotypic and Target-Based Discovery Campaigns

With commercial availability at ≥95% purity from multiple vendors and a robust synthetic route from accessible building blocks [1], the target compound is suitable for inclusion in diverse screening libraries. Its drug-like physicochemical profile (MW 328.4, TPSA 69.7 Ų, no RO5 violations) [2] meets standard pharmaceutical industry criteria for lead-like screening collections. The compound's structural novelty at the time of its PubChem deposition (2015) and its membership in the biologically relevant nicotinamide chemotype support its value as a screening deck component for both phenotypic and target-based high-throughput screening campaigns.

Quote Request

Request a Quote for N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.